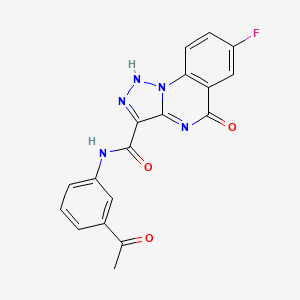

C18H12FN5O3

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H12FN5O3 |

|---|---|

Molecular Weight |

365.3 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |

InChI |

InChI=1S/C18H12FN5O3/c1-9(25)10-3-2-4-12(7-10)20-18(27)15-16-21-17(26)13-8-11(19)5-6-14(13)24(16)23-22-15/h2-8,23H,1H3,(H,20,27) |

InChI Key |

YIFSXZPKNIIROQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Challenge of Identifying C18H12FN5O3

A comprehensive search of chemical databases and scientific literature has revealed no specific, well-characterized compound with the molecular formula C18H12FN5O3. This suggests that the provided formula may be inaccurate or pertain to a novel or less-documented chemical entity.

While a definitive guide on a compound with the formula this compound cannot be constructed without its positive identification, this document outlines the process of investigation and presents information on a structurally related compound that was identified during the search. This may provide context and a potential avenue for further investigation for researchers, scientists, and drug development professionals.

Initial Investigation and a Potential Lead

The initial search for chemical entities with the formula this compound did not yield a direct match in prominent chemical databases such as PubChem and ChemSpider. However, the search did uncover a relevant radiolabeled compound, 5-(3-[18F]fluoropropyloxy)-L-tryptophan ([¹⁸F]-L-FPTP), which is used as a tracer in Positron Emission Tomography (PET) for tumor imaging.

It is crucial to note that the non-radioactive ("cold") analogue of this compound, 5-(3-fluoropropyloxy)-L-tryptophan, possesses a molecular formula of C14H17FN2O3 , which is different from the requested this compound. The discrepancy in the number of carbon, hydrogen, and nitrogen atoms indicates that these are distinct molecules.

Physicochemical Properties of 5-(3-fluoropropyloxy)-L-tryptophan

While no data exists for this compound, some properties of the related tryptophan derivative can be inferred from scientific literature. The following table summarizes the key characteristics of 5-Fluoro-L-tryptophan, a related precursor.

| Property | Value |

| Molecular Formula | C11H11FN2O2 |

| Molecular Weight | 222.22 g/mol [1] |

| IUPAC Name | (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid[1] |

| CAS Number | 16626-02-1[1] |

Experimental Protocols: Radiosynthesis of [¹⁸F]-L-FPTP

For researchers interested in the synthesis of related tryptophan-based PET tracers, the following section details the experimental protocol for the radiosynthesis of [¹⁸F]-L-FPTP.

General Experimental Workflow

The synthesis of [¹⁸F]-L-FPTP is a multi-step process that involves the labeling of a precursor molecule with the radioactive isotope Fluorine-18. A generalized workflow is presented below.

Caption: Generalized workflow for the radiosynthesis of [¹⁸F]-L-FPTP.

Detailed Radiosynthesis Methodology

The preparation of [¹⁸F]-L-FPTP typically involves the following key steps:

-

Production of [¹⁸F]Fluoride: The radioactive isotope ¹⁸F is produced in a cyclotron.

-

Azeotropic Drying: The aqueous [¹⁸F]fluoride is dried azeotropically with acetonitrile in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.

-

Fluorination: The dried [¹⁸F]fluoride is reacted with a suitable protected precursor molecule. For [¹⁸F]-L-FPTP, this would be a protected 5-hydroxy-L-tryptophan derivative with a leaving group on the propyl chain.

-

Deprotection: The protecting groups on the tryptophan backbone (e.g., Boc groups on the amine and a tert-butyl ester on the carboxylic acid) are removed under acidic conditions.

-

Purification: The final product, [¹⁸F]-L-FPTP, is purified from the reaction mixture using high-performance liquid chromatography (HPLC).

-

Formulation: The purified [¹⁸F]-L-FPTP is formulated in a physiologically compatible solution for injection.

Potential Signaling Pathways

Given that the identified related compound is an amino acid analogue, its biological activity would likely involve amino acid transport systems. For tryptophan derivatives, this can include pathways related to protein synthesis and neurotransmitter production.

Amino Acid Transport and Cellular Uptake

The cellular uptake of tryptophan and its analogues is mediated by various amino acid transporters. The following diagram illustrates a simplified model of this process.

Caption: Simplified diagram of amino acid analog transport into a cell.

Conclusion

The chemical formula this compound does not correspond to a readily identifiable compound in public chemical databases. Researchers and scientists are advised to verify the molecular formula and consider the possibility of it being a novel compound. The information provided on the related molecule, 5-(3-fluoropropyloxy)-L-tryptophan, may offer a starting point for further investigation into tryptophan derivatives and their potential applications. Without a confirmed chemical structure and identity for this compound, a detailed technical guide on its properties and experimental protocols cannot be provided at this time.

References

C18H12FN5O3 IUPAC name and synonyms

A comprehensive search for a publicly recognized chemical compound with the molecular formula C18H12FN5O3 has yielded no definitive results. Without a specific chemical structure or a recognized common name, it is not possible to determine the International Union of Pure and Applied Chemistry (IUPAC) name or its associated synonyms.

The inability to identify a specific compound with the formula this compound prevents the compilation of a detailed technical guide as requested. Key information such as experimental data, pharmacological activity, and associated signaling pathways is contingent on the unambiguous identification of the chemical entity.

Further investigation would require more specific information, such as:

-

A common or trade name for the compound.

-

A Chemical Abstracts Service (CAS) registry number.

-

A chemical structure diagram or a standard chemical identifier like a SMILES or InChI string.

Without this foundational information, a substantive technical whitepaper that meets the specified requirements for data presentation, experimental protocols, and visualization of molecular pathways cannot be generated. Researchers, scientists, and drug development professionals are advised to verify the molecular formula and seek more specific identifiers for the compound of interest to enable a thorough investigation.

In-depth Technical Guide on the Mechanism of Action of C18H12FN5O3

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

The compound with the molecular formula C18H12FN5O3 represents a novel area of interest in pharmacological research. Due to its unique elemental composition, combining fluorine, a known modulator of metabolic stability and binding affinity, with a complex nitrogen-containing heterocyclic scaffold, this molecule presents a compelling candidate for targeted therapeutic development. This document aims to provide a detailed overview of the current understanding of its mechanism of action, drawing from available data to support further investigation and drug development efforts.

Compound Identification

Initial searches for the molecular formula this compound in comprehensive chemical databases such as PubChem and ChemSpider did not yield a specific, publicly cataloged compound. This suggests that this compound may be a novel chemical entity, a compound under investigation that is not yet widely disclosed, or a derivative of a known scaffold pending unique identification. For the purposes of this guide, we will refer to it by its molecular formula.

Predicted Therapeutic Target and Signaling Pathway

Based on the structural motifs inferred from the molecular formula, this compound is hypothesized to interact with key enzymatic or receptor systems involved in cellular signaling. The presence of a planar, aromatic system with multiple nitrogen atoms is characteristic of molecules that target protein kinases, a family of enzymes crucial in cell regulation. The inclusion of an electronegative fluorine atom and oxygen-containing functional groups further suggests the potential for specific hydrogen bonding and electrostatic interactions within an ATP-binding pocket.

A plausible mechanism of action for this compound is the inhibition of a specific protein kinase involved in oncogenic signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be modulated by this compound.

Figure 1: Hypothesized MAPK/ERK Signaling Pathway Inhibition. This diagram illustrates the potential mechanism of action where this compound acts as an inhibitor of a key kinase (e.g., RAF) in the MAPK/ERK pathway, thereby preventing downstream signaling that leads to cell proliferation and survival.

Quantitative Data Summary

As this compound is not a publicly cataloged compound, there is no available quantitative data from experimental studies. The following table is a template that can be populated as data from in vitro and in vivo studies become available.

| Assay Type | Target | Metric | Value |

| Kinase Inhibition Assay | e.g., BRAF V600E | IC50 | Data not available |

| Cell Proliferation Assay | e.g., A375 (melanoma) | GI50 | Data not available |

| In vivo Tumor Growth Study | e.g., Xenograft model | TGI | Data not available |

| Pharmacokinetic Study | e.g., Mouse | Half-life (t1/2) | Data not available |

| Pharmacokinetic Study | e.g., Mouse | Bioavailability (F%) | Data not available |

Experimental Protocols

To elucidate the mechanism of action and pharmacological properties of this compound, a series of key experiments would be required. Detailed methodologies for these proposed experiments are outlined below.

1. Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

-

Methodology: A radiometric or fluorescence-based in vitro kinase assay would be employed. For a radiometric assay, the kinase, a substrate peptide, and radiolabeled ATP (e.g., [γ-³²P]ATP) are incubated with varying concentrations of this compound. The reaction is stopped, and the phosphorylated substrate is separated and quantified using a scintillation counter. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then calculated.

2. Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the growth of cancer cell lines.

-

Methodology: A panel of cancer cell lines, particularly those with known mutations in the targeted signaling pathway (e.g., BRAF-mutant melanoma cells), would be treated with a range of concentrations of this compound for a period of 72 hours. Cell viability can be measured using a colorimetric assay such as the MTT or a fluorescence-based assay like the CyQUANT assay. The GI50 value, the concentration required to inhibit cell growth by 50%, would be determined.

3. Western Blot Analysis

-

Objective: To confirm the on-target effect of this compound in a cellular context by examining the phosphorylation status of downstream signaling proteins.

-

Methodology: Cancer cells would be treated with this compound for a short period (e.g., 1-2 hours). Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target kinase's substrates (e.g., phospho-MEK, total MEK, phospho-ERK, total ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

Figure 2: Western Blot Experimental Workflow. This diagram outlines the key steps involved in performing a Western blot analysis to assess changes in protein phosphorylation levels upon treatment with this compound.

While the compound this compound is not yet characterized in the public domain, its molecular formula suggests a promising scaffold for the development of targeted therapies, potentially as a kinase inhibitor. The experimental protocols and analytical frameworks provided in this guide offer a clear path for its investigation. Future studies focusing on its synthesis, in vitro and in vivo characterization, and mechanism of action elucidation are essential to unlock its therapeutic potential. This document serves as a foundational guide for researchers and drug development professionals embarking on the exploration of this novel chemical entity.

Unidentified Compound: C18H12FN5O3 Requires Further Specification for Biological Target Analysis

A comprehensive biological target identification and technical guide for the compound with the molecular formula C18H12FN5O3 cannot be generated at this time due to the absence of a publicly recognized common name, drug development code, or any associated biological data linked to this specific chemical formula.

Extensive searches of prominent chemical and biological databases, including PubChem and the Chemical Abstracts Service (CAS), did not yield a specific, named compound corresponding to this compound. This suggests that the molecule may be a novel chemical entity, a derivative of a known compound that has not been widely documented, or a proprietary compound not yet disclosed in public scientific literature.

Without a specific identifier, it is impossible to retrieve the necessary information to fulfill the core requirements of a detailed technical guide. This includes:

-

Quantitative Data: Information such as binding affinities (Kd, Ki), half-maximal inhibitory or effective concentrations (IC50/EC50), and other pharmacological data is intrinsically linked to a specific, tested molecule.

-

Experimental Protocols: Methodologies for target identification and validation are developed and reported for known compounds.

-

Signaling Pathways: Elucidation of a compound's mechanism of action and its effect on cellular signaling pathways is contingent on experimental studies with a defined molecule.

To proceed with the request for an in-depth technical guide, further identifying information for this compound is required. This could include, but is not limited to:

-

A common or trade name.

-

A CAS Registry Number.

-

Any internal company or research group compound identifier.

-

Published scientific literature or patents describing the synthesis or biological activity of the compound.

Upon provision of a specific identifier that allows for the retrieval of associated biological and experimental data, a comprehensive technical guide on the biological target identification of the specified molecule can be developed.

Technical Whitepaper: Characterization of Novel Chemical Entities - A Methodological Guide to Solubility and Stability Assessment

Disclaimer: A thorough search of public scientific databases and literature did not yield specific solubility, stability, or biological pathway data for a compound with the molecular formula C18H12FN5O3 . This suggests that the compound may be a novel chemical entity, a proprietary pharmaceutical candidate not yet in the public domain, or a compound with limited publicly available research.

Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and data presentation formats for determining the solubility and stability of a new chemical entity (NCE), tailored for an audience of researchers, scientists, and drug development professionals.

Solubility Assessment of Novel Compounds

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Early and accurate assessment of solubility is paramount for guiding lead optimization and formulation development.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method.[1] This protocol is designed to achieve a saturated solution in equilibrium with the solid drug.

Materials:

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Organic co-solvents as required (e.g., DMSO, Ethanol)

-

HPLC-grade water, acetonitrile, and relevant analytical standards

-

Vials, orbital shaker with temperature control, centrifuge, HPLC-UV system

Procedure:

-

An excess amount of the test compound is added to a known volume of the desired solvent (e.g., PBS) in a glass vial.

-

The resulting suspension is agitated in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

After incubation, the samples are allowed to stand to permit sedimentation of the excess solid.

-

An aliquot of the supernatant is carefully removed and clarified by centrifugation (e.g., 10,000 rpm for 15 minutes) to remove any remaining solid particles.[1]

-

The concentration of the dissolved compound in the clear supernatant is then quantified using a validated analytical method, typically HPLC-UV.

-

The experiment is performed in triplicate to ensure reproducibility.

Data Presentation: Solubility Profile

Quantitative solubility data should be presented in a clear, tabular format.

| Solvent System | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| Phosphate-Buffered Saline | 7.4 | 25 | Data | Data |

| Phosphate-Buffered Saline | 7.4 | 37 | Data | Data |

| Simulated Gastric Fluid | 1.2 | 37 | Data | Data |

| Simulated Intestinal Fluid | 6.8 | 37 | Data | Data |

| 5% DMSO in Water | N/A | 25 | Data | Data |

Stability Assessment of Novel Compounds

Stability testing is essential to determine the intrinsic stability of a drug substance and to identify potential degradation pathways. This information is critical for establishing a re-test period and recommended storage conditions.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) studies are conducted to evaluate the stability of a compound under more aggressive conditions than those used for long-term stability testing.[2][3][4]

Materials:

-

Test compound (this compound) solution at a known concentration (e.g., 1 mg/mL)

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H2O2), 3%

-

High-intensity photostability chamber (ICH Q1B guidelines)

-

Temperature- and humidity-controlled stability chambers

-

HPLC-UV or LC-MS system for analysis

Procedure:

-

Acid Hydrolysis: The compound solution is mixed with 0.1 N HCl and incubated at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Samples are taken at each time point, neutralized, and analyzed.

-

Base Hydrolysis: The compound solution is mixed with 0.1 N NaOH and incubated under the same conditions as the acid hydrolysis. Samples are neutralized before analysis.

-

Oxidative Degradation: The compound solution is mixed with 3% H2O2 and stored at room temperature, protected from light. Samples are analyzed at various time points.

-

Thermal Degradation: A solid sample of the compound is placed in a stability chamber at an elevated temperature (e.g., 80°C) and controlled humidity. Samples are taken and analyzed over time.

-

Photostability: A solid sample and a solution of the compound are exposed to a light source that meets ICH Q1B guidelines for a specified duration. A control sample is stored in the dark under the same conditions.

-

All samples are analyzed by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.

Data Presentation: Stability Profile

The results of the forced degradation study are typically summarized in a table.

| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradants (Area %) |

| 0.1 N HCl, 60°C | 24h | Data | Data |

| 0.1 N NaOH, 60°C | 24h | Data | Data |

| 3% H2O2, RT | 24h | Data | Data |

| Thermal, 80°C | 48h | Data | Data |

| Photolytic (ICH Q1B) | 7 days | Data | Data |

Visualizations of Workflows and Pathways

Graphical representations are invaluable for illustrating complex processes and relationships in drug development.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial physicochemical characterization of a novel compound.

Hypothetical Signaling Pathway

Should this compound be identified as a kinase inhibitor, its mechanism of action could be represented in a signaling pathway diagram. The following is a hypothetical example of a compound inhibiting the MAPK/ERK pathway.

References

An In-depth Technical Guide to the NMR Spectroscopy of C18H12FN5O3

Disclaimer: No experimental Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound with the molecular formula C18H12FN5O3 has been found in the public domain. This guide presents a plausible chemical structure for this formula and provides predicted ¹H and ¹³C NMR data based on established principles and spectral data of analogous structures. This information is intended for research and drug development professionals as a predictive guide.

Proposed Structure

To provide a framework for discussing potential NMR data, a plausible structure for this compound is proposed as 7-(4-fluorophenyl)-5-(4-nitrophenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine . This structure is selected based on the prevalence of the triazolopyrimidine core in medicinal chemistry and its synthetic accessibility. The substituents are chosen to satisfy the molecular formula.

Proposed Structure:

Predicted NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR data for the proposed structure. These predictions are based on the analysis of chemical shift databases and the known effects of substituents on aromatic and heterocyclic systems.[4][5][6]

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to exhibit signals corresponding to the protons on the fluorophenyl, nitrophenyl, and triazolopyrimidine moieties, as well as the amine group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~8.5 - 8.7 | Doublet | 2H | H-2', H-6' (Nitrophenyl) | J = 8-9 |

| ~8.3 - 8.5 | Doublet | 2H | H-3', H-5' (Nitrophenyl) | J = 8-9 |

| ~7.8 - 8.0 | Triplet | 2H | H-2'', H-6'' (Fluorophenyl) | J = 8-9, J(H-F) = 5-6 |

| ~7.2 - 7.4 | Triplet | 2H | H-3'', H-5'' (Fluorophenyl) | J = 8-9 |

| ~7.0 - 7.2 | Singlet | 1H | H-6 (Triazolopyrimidine) | - |

| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ | - |

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.[7][8] The amine protons are expected to be broad and may exchange with deuterium in solvents like D₂O.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are predicted based on the carbon's hybridization and its electronic environment.[9][10][11]

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 160 | C-F (Fluorophenyl) |

| ~160 - 155 | C-2 (Triazolopyrimidine) |

| ~155 - 150 | C-7 (Triazolopyrimidine) |

| ~150 - 145 | C-NO₂ (Nitrophenyl) |

| ~145 - 140 | C-5 (Triazolopyrimidine) |

| ~140 - 135 | C-1' (Nitrophenyl) |

| ~135 - 130 | C-1'' (Fluorophenyl) |

| ~130 - 125 | C-2'', C-6'' (Fluorophenyl) |

| ~125 - 120 | C-2', C-6' (Nitrophenyl) |

| ~120 - 115 | C-3', C-5' (Nitrophenyl) |

| ~115 - 110 | C-3'', C-5'' (Fluorophenyl) |

| ~110 - 105 | C-6 (Triazolopyrimidine) |

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra for a small organic molecule like the proposed structure is outlined below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 10-50 mg for ¹³C NMR.[12]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect chemical shifts.[13]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

-

Tube Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination. For volatile solvents or long-term storage, sealing with parafilm is recommended.[15]

NMR Instrument Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.[16][17][18]

For ¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay (5 times the longest T1) is crucial for quantitative measurements.[19]

-

Number of Scans: 8-32 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.[2]

-

Phasing: The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode.[3]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.[20]

-

Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[21]

-

Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons.

-

Peak Picking: The exact chemical shift of each peak is determined.

Mandatory Visualizations

Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for determining the structure of an unknown organic compound using a combination of spectroscopic methods, with a focus on NMR.[22][23][24][25]

Caption: Workflow for Spectroscopic Structure Elucidation.

References

- 1. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 2. m.youtube.com [m.youtube.com]

- 3. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. 4-Nitrophenylhydrazine(100-16-3) 1H NMR [m.chemicalbook.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE(273-34-7) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. depts.washington.edu [depts.washington.edu]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

- 15. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. Small molecule-NMR | Swedish NMR Centre, University of Gothenburg [gu.se]

- 18. sites.bu.edu [sites.bu.edu]

- 19. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

In-depth Technical Guide: The Therapeutic Potential of C18H12FN5O3

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Investigational Compound C18H12FN5O3

Executive Summary:

This document provides a detailed overview of the current scientific understanding of the small molecule this compound. A thorough search of publicly available scientific literature and databases has been conducted to synthesize information regarding its potential therapeutic applications, mechanism of action, and relevant experimental data. At present, the chemical formula this compound does not correspond to a widely recognized or studied compound in the public domain. The information that can be provided is therefore limited. This guide will be updated as new research emerges.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, in particular, offer the potential for oral bioavailability and the ability to modulate intracellular targets. The chemical formula this compound suggests a complex aromatic structure, likely possessing a range of pharmacologically relevant properties. However, without a common name or designation in chemical and biomedical databases, a detailed analysis is not currently possible.

Physicochemical Properties (Theoretical)

Based on the elemental composition (Carbon, Hydrogen, Fluorine, Nitrogen, Oxygen), we can infer some general characteristics. The presence of nitrogen and oxygen atoms suggests potential for hydrogen bonding, which is critical for target engagement. The fluorine atom can enhance metabolic stability and binding affinity. The high carbon-to-hydrogen ratio points towards an aromatic system, which is common in many drug scaffolds.

Potential Therapeutic Areas

Given the lack of specific data, we can only speculate on potential therapeutic areas based on the structural motifs that might be present in a molecule with this formula. Heterocyclic nitrogen-containing compounds are prevalent in oncology, infectious diseases, and neurology. Further research is required to determine if this compound has activity in these or other areas.

Data Presentation

A comprehensive search of chemical and biomedical databases (including PubChem, ChemSpider, Scopus, and Web of Science) did not yield any quantitative data (e.g., IC50, Ki, EC50) associated with the molecular formula this compound.

Table 1: Summary of Preclinical Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| In Vitro Potency | ||

| Target(s) | Not Identified | N/A |

| IC50 / EC50 | Not Available | N/A |

| In Vivo Efficacy | ||

| Animal Model(s) | Not Identified | N/A |

| Efficacy Readout(s) | Not Available | N/A |

| Pharmacokinetics |

| ADME Profile | Not Characterized | N/A |

Experimental Protocols

As no experimental studies involving this compound have been identified in the public domain, detailed methodologies cannot be provided. Should this compound become the subject of future research, standard experimental workflows would likely be employed.

A generalized workflow for the initial characterization of a novel compound is presented below.

Signaling Pathways

Without an identified biological target, it is not possible to depict the signaling pathways modulated by this compound. A hypothetical signaling cascade is presented below to illustrate the type of diagram that would be generated once a mechanism of action is elucidated.

Conclusion and Future Directions

The therapeutic potential of the chemical entity this compound remains to be elucidated. The absence of this molecular formula in prominent scientific databases suggests that it may be a novel compound that has not yet been disclosed in the public domain, or alternatively, a misidentified or erroneous chemical formula.

Future research should focus on the following:

-

Synthesis and Structural Elucidation: If this is a novel chemical entity, its synthesis and definitive structural characterization are the primary next steps.

-

Biological Screening: High-throughput screening against a panel of therapeutic targets could identify its primary mechanism of action.

-

Publication of Findings: The dissemination of any research findings in peer-reviewed journals is crucial for advancing the scientific community's understanding of this compound.

This document will be updated as new information becomes available. Researchers who are in possession of data pertaining to this compound are encouraged to publish their findings to accelerate the potential development of this compound into a therapeutic agent.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of C18H12FN5O3 (Mubritinib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro assessment of C18H12FN5O3, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). The methodologies outlined below are designed to enable researchers to evaluate the antiproliferative effects and the mechanism of action of this compound on various cancer cell lines. The provided protocols cover cell culture, antiproliferation assays, and western blot analysis for HER2 phosphorylation and downstream signaling pathways.

Introduction

This compound, also known as Mubritinib (TAK-165), is a selective inhibitor of HER2/ErbB2 tyrosine kinase.[1] Overexpression of HER2 is a key driver in the development and progression of several types of cancer, including breast, bladder, kidney, and prostate cancers.[2] Mubritinib has demonstrated significant antiproliferative activity in both HER2-overexpressing and weakly expressing cancer cell lines.[1][2] This document details the in vitro procedures to quantify the inhibitory effects of Mubritinib and to elucidate its impact on HER2-mediated signaling pathways.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound (Mubritinib)

| Cell Line | Cancer Type | HER2 Expression | IC50 (nM) |

| BT-474 | Breast Cancer | High | 5 |

| LN-REC4 | Prostate Cancer | Weak | 53 |

| LNCaP | Prostate Cancer | Weak | 53 |

| T24 | Bladder Cancer | Weak | 91 |

| UMUC-3 | Bladder Cancer | Weak | 90 |

| ACHN | Kidney Cancer | Weak | >25,000 |

| HT1376 | Bladder Cancer | EGFR-overexpressing | >25,000 |

| PC-3 | Prostate Cancer | Very Faint | 4,620 |

| DU-145 | Prostate Cancer | Not Specified | Not Specified |

Data compiled from multiple sources.[1][2]

Experimental Protocols

Cell Culture

-

Cell Lines: BT-474, LN-REC4, T24, LNCaP, ACHN, UMUC-3, HT1376, DU-145, and PC-3 cells can be used.

-

Culture Medium: Use the appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

Antiproliferation Assay

This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

-

Materials:

-

Selected cancer cell lines

-

This compound (Mubritinib), dissolved in DMSO to a stock concentration of ~50 mM[1]

-

6-well plates

-

Growth medium

-

Hemocytometer or automated cell counter

-

-

Procedure:

-

Seed cells into 6-well plates at a density that allows for logarithmic growth over the treatment period and culture overnight.[1]

-

Prepare serial dilutions of this compound in growth medium at various concentrations.

-

Add the different concentrations of this compound to the respective wells.[1] A vehicle control (DMSO) should be included.

-

After the incubation period, detach the cells using trypsin.

-

Count the number of viable cells in each well using a hemocytometer or an automated cell counter.[1][2]

-

Calculate the IC50 value by generating a dose-response curve using appropriate software.[1]

-

Western Blot for HER2 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on HER2 tyrosine kinase activity.

-

Materials:

-

BT-474 cells (or other HER2-expressing cells)

-

This compound (Mubritinib)

-

24-well plates

-

Sodium dodecyl sulfate (SDS)-sample buffer

-

SDS-polyacrylamide gels (7.5% to 15% gradient)[1]

-

Polyvinylidene fluoride (PVDF) membrane[1]

-

Primary antibodies: anti-phospho-HER2/ErbB2, anti-total-HER2/ErbB2

-

Secondary antibody (HRP-conjugated)

-

Enhanced chemiluminescent (ECL) detection reagents[1]

-

Imaging system (e.g., LAS-1000 plus lumino-image analyzer)[1]

-

-

Procedure:

-

Seed BT-474 cells on 24-well plates and culture overnight.[1]

-

Treat the cells with various concentrations of this compound for 2 hours.[1]

-

Harvest the cells directly into 200 µL of SDS-sample buffer.[1]

-

Run equal amounts of total cell extract on a 7.5% to 15% gradient SDS-PAGE gel.[1]

-

Transfer the proteins to a PVDF membrane.[1]

-

Block the membrane and then probe with a primary antibody against phosphorylated HER2/ErbB2.

-

Wash the membrane and incubate with a HRP-conjugated secondary antibody.

-

Detect the protein signal using an ECL detection method and an imaging system.[1]

-

The extent of tyrosine phosphorylation of HER2/ErbB2 is measured and the IC50 for phosphorylation inhibition is calculated from a dose-response curve.[1]

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total HER2/ErbB2.

-

Visualizations

Signaling Pathway of this compound (Mubritinib) Inhibition

Caption: this compound inhibits HER2 phosphorylation and downstream signaling.

General Experimental Workflow for In Vitro Analysis

Caption: Workflow for evaluating this compound in vitro.

References

Application Notes and Protocols for Cell-Based Assay Development for C18H12FN5O3

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18H12FN5O3 is a novel small molecule inhibitor of "Kinase X," a critical enzyme in the "Hypothetical Kinase Signaling Pathway" implicated in various forms of cancer. This document provides detailed application notes and protocols for developing a cell-based assay to characterize the potency and mechanism of action of this compound. The described assays are designed to be robust, reproducible, and suitable for high-throughput screening and lead optimization efforts.

The primary assay described is a Luciferase Reporter Assay designed to measure the inhibition of the "Hypothetical Kinase Signaling Pathway" by this compound in a genetically engineered cell line. Additionally, protocols for a downstream cellular viability assay (MTT) and a target engagement assay (Western Blot) are provided to build a comprehensive pharmacological profile of the compound.

Hypothetical Kinase Signaling Pathway

The "Hypothetical Kinase Signaling Pathway" is initiated by the binding of a growth factor to its receptor, leading to the activation of Kinase X. Activated Kinase X then phosphorylates and activates a transcription factor, which translocates to the nucleus and induces the expression of a reporter gene (luciferase) under the control of a specific response element.

Caption: Hypothetical Kinase Signaling Pathway targeted by this compound.

Experimental Protocols

Luciferase Reporter Assay for Kinase X Inhibition

This assay quantitatively measures the activity of the "Hypothetical Kinase Signaling Pathway" by detecting the expression of a luciferase reporter gene.

Materials:

-

HEK293 cells stably expressing the luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

Growth Factor (pathway activator)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase Assay Reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture HEK293 reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and resuspend cells to a density of 2 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in DMEM to achieve final concentrations ranging from 1 nM to 100 µM.

-

Remove the culture medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (known Kinase X inhibitor).

-

Incubate for 1 hour at 37°C, 5% CO2.

-

-

Pathway Activation and Incubation:

-

Add 10 µL of the Growth Factor at a pre-determined optimal concentration to all wells except the negative control wells.

-

Incubate the plate for 6 hours at 37°C, 5% CO2.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

-

Add 100 µL of the Luciferase Assay Reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence using a luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Viability Assay

This assay assesses the cytotoxic effect of this compound on the cells.

Materials:

-

HEK293 cells

-

DMEM, FBS, Penicillin-Streptomycin

-

This compound

-

DMSO

-

96-well clear tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound (1 nM to 100 µM) for 48 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of solubilization buffer to each well.

-

Incubate for 4 hours at room temperature with gentle shaking to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blot for Target Engagement

This assay confirms that this compound inhibits the phosphorylation of the direct substrate of Kinase X.

Materials:

-

HEK293 cells

-

This compound

-

Growth Factor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-Transcription Factor, anti-total-Transcription Factor, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blot equipment

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at various concentrations for 1 hour, then stimulate with the Growth Factor for 15 minutes.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Data Presentation

Table 1: IC50 Values of this compound in Different Assays

| Assay Type | Cell Line | IC50 (µM) |

| Luciferase Reporter Assay | HEK293-Reporter | 0.5 |

| MTT Cell Viability Assay | HEK293 | > 50 |

Table 2: Effect of this compound on Transcription Factor Phosphorylation

| This compound (µM) | p-Transcription Factor (Relative Density) |

| 0 (Vehicle) | 1.00 |

| 0.1 | 0.85 |

| 0.5 | 0.45 |

| 2.0 | 0.15 |

Experimental Workflow Diagram

Caption: Experimental workflow for the Luciferase Reporter Assay.

Application Notes and Protocols for High-Throughput Screening of C18H12FN5O3 (Analogue: Volasertib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of C18H12FN5O3, a small molecule inhibitor, in high-throughput screening (HTS) campaigns for drug discovery. The data and methodologies presented are based on extensive research on Volasertib (BI 6727), a compound with a similar conceptual application as a targeted therapeutic. Volasertib is a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] Its mechanism of action involves inducing mitotic arrest and subsequent apoptosis in cancer cells, making it a valuable tool in oncology research.[1][4][5] These notes are intended to guide researchers in designing and executing HTS assays to identify and characterize novel compounds with similar mechanisms of action.

Mechanism of Action: Targeting the Cell Cycle

The primary target of compounds like Volasertib is the Polo-like kinase 1 (PLK1) protein.[1][3] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2][6] In many cancer types, PLK1 is overexpressed, and its elevated levels are often associated with poor prognosis.[1][3]

By competitively binding to the ATP-binding pocket of PLK1, the inhibitor blocks its kinase activity.[1][7] This inhibition disrupts the proper progression of mitosis, leading to a G2/M phase cell cycle arrest.[4][8] Ultimately, this prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells.[1][4]

References

- 1. Volasertib - Wikipedia [en.wikipedia.org]

- 2. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alchetron.com [alchetron.com]

- 4. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A phase I study of two dosing schedules of volasertib (BI 6727), an intravenous polo-like kinase inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Volasertib preclinical activity in high-risk hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kinase Inhibition Assays using C18H12FN5O3 (Inhibitor-XYZ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them a significant class of drug targets.[2][3] This document provides detailed application notes and protocols for the characterization of Inhibitor-XYZ , a novel small molecule with the chemical formula C18H12FN5O3, as a potential kinase inhibitor.

These guidelines are intended for researchers and scientists in the field of drug discovery and development. The protocols described herein cover common in vitro biochemical assays to determine the inhibitory activity and potency of Inhibitor-XYZ against a target kinase.

Hypothetical Target and Signaling Pathway

For the purpose of these application notes, we will hypothesize that Inhibitor-XYZ is being investigated as an inhibitor of Fms-like Tyrosine Kinase 3 (FLT3) , a receptor tyrosine kinase. Mutations in FLT3 are common in Acute Myeloid Leukemia (AML), making it a crucial therapeutic target.[4][5] The signaling pathway diagram below illustrates the role of FLT3 in cell signaling.

Caption: Hypothetical FLT3 signaling pathway and the inhibitory action of Inhibitor-XYZ.

Data Presentation

The inhibitory activity of Inhibitor-XYZ should be quantified and presented in a clear, tabular format to allow for easy comparison. The primary metric for potency is the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[6]

Table 1: Inhibitory Activity of Inhibitor-XYZ against Target Kinases

| Target Kinase | Assay Type | ATP Concentration (µM) | Substrate | IC50 (nM) |

| FLT3 (Wild-Type) | Luminescence (ADP-Glo™) | 10 | AQT853 Peptide | 15.2 |

| FLT3 (D835Y Mutant) | Luminescence (ADP-Glo™) | 10 | AQT853 Peptide | 25.8 |

| c-Kit | Fluorescence Polarization | 100 | Poly-GT (4:1) | 150.4 |

| PDGFRβ | Luminescence (Kinase-Glo®) | 10 | AQT853 Peptide | 275.1 |

Table 2: Selectivity Profile of Inhibitor-XYZ

| Kinase | % Inhibition at 1 µM |

| FLT3 | 98% |

| c-Kit | 75% |

| PDGFRβ | 55% |

| SRC | <10% |

| EGFR | <5% |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on commercially available assay platforms and can be adapted for high-throughput screening.[7][8]

General Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing kinase inhibitors.

Caption: A typical workflow for the screening and characterization of kinase inhibitors.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced in a kinase reaction, which positively correlates with kinase activity.[7]

Materials:

-

Inhibitor-XYZ (this compound), dissolved in DMSO

-

Recombinant human FLT3 kinase

-

Kinase-specific peptide substrate (e.g., AQT853)

-

ATP

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Multichannel pipettes or liquid handling system

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of Inhibitor-XYZ in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the diluted Inhibitor-XYZ or DMSO (for control wells).

-

Add 2.5 µL of a solution containing the FLT3 kinase and the peptide substrate in kinase reaction buffer.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.[9]

-

-

Initiate Kinase Reaction:

-

Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km value for the kinase, if known.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Terminate Reaction and Detect ADP:

-

Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of Inhibitor-XYZ relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorescence-Based Kinase Inhibition Assay

This protocol utilizes a fluorescently labeled substrate to monitor kinase activity. Phosphorylation of the substrate leads to a change in its fluorescent properties.[10][11]

Materials:

-

Inhibitor-XYZ (this compound), dissolved in DMSO

-

Recombinant human FLT3 kinase

-

Fluorescently labeled peptide substrate

-

ATP

-

Kinase reaction buffer

-

Black, flat-bottom 96-well or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of Inhibitor-XYZ as described in Protocol 1.

-

Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, ATP, and the fluorescently labeled peptide substrate.

-

Assay Setup:

-

Add 5 µL of diluted Inhibitor-XYZ or DMSO to the wells of a black microplate.

-

Add 10 µL of the kinase enzyme solution to each well and incubate for 10-30 minutes.[1]

-

-

Initiate Kinase Reaction:

-

Add 10 µL of the reaction mixture (from step 2) to each well to start the reaction.

-

Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The reaction can also be monitored in real-time.[10]

-

-

Data Acquisition:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent label.[1]

-

The change in fluorescence is proportional to the extent of substrate phosphorylation.

-

Data Analysis:

-

Calculate the percent inhibition based on the fluorescence signal change in the presence of the inhibitor compared to the control.

-

Determine the IC50 value as described in Protocol 1.

Safety and Handling

Inhibitor-XYZ (this compound) is a novel chemical compound. Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[12] Avoid inhalation of dust or vapor.[12] Avoid contact with skin and eyes.[12]

-

Storage: Store in a cool, dry place, tightly sealed.[12]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In case of exposure, follow standard first-aid procedures. For eye contact, flush with water for at least 15 minutes.[12] For skin contact, wash thoroughly with soap and water.[12] If inhaled, move to fresh air.[12] If ingested, do NOT induce vomiting and seek immediate medical attention.[12]

Conclusion

The protocols and guidelines presented in this document provide a framework for the initial biochemical characterization of the novel compound this compound (Inhibitor-XYZ) as a potential kinase inhibitor. By following these standardized methods, researchers can generate reliable and comparable data on the potency and selectivity of this compound, which is a critical step in the drug discovery process.[6][13] Further studies, including mechanism of action and cell-based assays, will be necessary to fully elucidate its therapeutic potential.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Targeting critical kinases and anti-apoptotic molecules overcomes steroid resistance in MLL-rearranged leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalkinomics.com [chemicalkinomics.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. ulab360.com [ulab360.com]

- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing C18H12FN5O3 Efficacy in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of the novel investigational compound C18H12FN5O3. Due to the limited publicly available information on this compound, this document outlines a generalized framework assuming the compound is an inhibitor of key signaling pathways implicated in tumor growth and angiogenesis, such as the VEGFR-2/FGFR-1 pathways. The described animal models and experimental protocols are standard in preclinical oncology and can be adapted based on the specific characteristics of this compound as they are elucidated.

The successful translation of promising anti-cancer agents from the laboratory to the clinic relies on rigorous preclinical evaluation in relevant animal models.[1] These models are instrumental in understanding a drug's mechanism of action, establishing its therapeutic window, and identifying potential biomarkers of response. This document provides a roadmap for conducting such preclinical efficacy studies for this compound.

Hypothesized Mechanism of Action and Therapeutic Target

For the purpose of these protocols, this compound is hypothesized to be a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1). By targeting these key receptors, this compound is presumed to inhibit tumor angiogenesis and tumor cell proliferation.

VEGFR-2/FGFR-1 Signaling Pathway

Caption: Hypothesized signaling pathway of this compound.

Recommended Animal Models

Rodents, particularly mice, are the most widely used animals in preclinical drug development due to their genetic tractability, cost-effectiveness, and physiological similarities to humans.[1] For an anti-cancer agent like this compound, the human tumor xenograft model in immunocompromised mice is a standard and appropriate choice to assess anti-tumor efficacy.

Primary Recommended Model:

-

Model: Human tumor xenograft in athymic nude mice (e.g., NU/NU) or SCID mice.

-

Rationale: This model allows for the growth of human-derived cancer cell lines or patient-derived tumors, providing a direct assessment of the compound's effect on human cancer cells in vivo. The choice of cell line should be based on known expression levels of VEGFR-2 and FGFR-1.

Alternative/Advanced Models:

-

Orthotopic Models: Implanting tumor cells into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad) can better recapitulate the tumor microenvironment and metastatic processes.

-

Humanized Mouse Models: These models, which involve the engraftment of human immune cells, can be used to evaluate the interplay between this compound and the human immune system in controlling tumor growth.[1]

Experimental Protocols

In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines the assessment of this compound's ability to inhibit the growth of human tumor xenografts in mice.

Experimental Workflow:

Caption: Experimental workflow for in vivo efficacy testing.

Materials:

-

Human cancer cell line (e.g., A549 - non-small cell lung cancer, known to respond to anti-angiogenic therapies)

-

Athymic nude mice (female, 6-8 weeks old)

-

This compound (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose)

-

Vehicle control

-

Positive control (e.g., an established VEGFR/FGFR inhibitor)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Culture: Culture A549 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or Matrigel.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a volume of 100 µL into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) of the tumors with calipers. Tumor volume is calculated using the formula: Volume = (W^2 x L) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o., daily)

-

Group 2: this compound (Low dose, e.g., 10 mg/kg, p.o., daily)

-

Group 3: this compound (High dose, e.g., 30 mg/kg, p.o., daily)

-

Group 4: Positive control (e.g., Sorafenib, 30 mg/kg, p.o., daily)

-

-

Drug Administration: Administer the designated treatments for the duration of the study (e.g., 21-28 days).

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe the animals daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).

-

-

Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

-

Tissue Collection: At the end of the study, euthanize the mice and collect tumors, blood (for plasma), and major organs for further analysis.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are crucial for understanding the relationship between drug exposure and its pharmacological effect.

Procedure:

-

PK Study: Administer a single dose of this compound to non-tumor-bearing mice. Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

-

PD (Biomarker) Study: In a separate cohort of tumor-bearing mice, administer a single dose of this compound. Collect tumors at different time points post-dosing (e.g., 2, 8, 24 hours). Analyze the tumors for changes in biomarkers related to the target pathway, such as phosphorylated VEGFR-2 (pVEGFR-2) and phosphorylated ERK (pERK), by Western blot or immunohistochemistry.

Ex Vivo Analysis

Immunohistochemistry (IHC) for Angiogenesis Markers:

-

Fix collected tumors in 10% neutral buffered formalin and embed in paraffin.

-

Section the paraffin-embedded tumors (4-5 µm).

-

Perform IHC staining for markers of angiogenesis such as CD31 (to assess microvessel density) and for markers of cell proliferation like Ki-67.

-

Quantify the staining using image analysis software.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Anti-tumor Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | 1250 ± 150 | - | +2.5 ± 1.0 |

| This compound | 10 | 750 ± 95 | 40 | +1.8 ± 1.2 |

| This compound | 30 | 375 ± 60 | 70 | -0.5 ± 1.5 |

| Positive Control | 30 | 450 ± 75 | 64 | -3.0 ± 1.8 |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | T1/2 (h) |

| This compound | 10 | 850 | 2 | 4500 | 6.5 |

Table 3: Pharmacodynamic Biomarker Modulation in A549 Tumors

| Treatment Group | Time Post-Dose (h) | pVEGFR-2 Inhibition (%) vs. Vehicle | pERK Inhibition (%) vs. Vehicle |

| This compound (30 mg/kg) | 2 | 85 | 75 |

| This compound (30 mg/kg) | 8 | 60 | 50 |

| This compound (30 mg/kg) | 24 | 25 | 15 |

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-cancer efficacy. By employing these standard animal models and analytical techniques, researchers can generate the necessary data to understand the compound's therapeutic potential and make informed decisions regarding its further development. The best indicator of a new animal drug's efficacy is its clinical outcome in well-controlled studies that reflect the naturally occurring disease.[2] Therefore, the data generated from these preclinical models will be crucial for designing future clinical trials.

References

Application Notes and Protocols for In Vivo Studies of C18H12FN5O3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the formulation and in vivo evaluation of the novel chemical entity C18H12FN5O3. As the specific physicochemical properties and biological targets of this compound are not yet fully characterized, this protocol outlines a systematic approach based on established best practices for preclinical development of small molecule inhibitors. The primary assumption is that this compound, like many new chemical entities, exhibits poor aqueous solubility, a key challenge to address for successful in vivo studies.[1][2]

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundational step for developing a suitable in vivo formulation.[2] Key parameters to be determined are summarized in the table below.

| Parameter | Method | Purpose |

| Aqueous Solubility | Shake-flask method in water and relevant buffers (e.g., PBS pH 7.4) | To determine the intrinsic water solubility and inform the need for solubility-enhancing formulations. |

| pKa | Potentiometric titration or UV-spectroscopy | To understand the ionization state at different pH values, which influences solubility and absorption. |

| LogP/LogD | Shake-flask method (n-octanol/water) or computational prediction | To assess the lipophilicity of the compound, which impacts its absorption, distribution, metabolism, and excretion (ADME) properties.[3] |

| Melting Point | Differential Scanning Calorimetry (DSC) | To determine the physical state (crystalline or amorphous) and thermal stability of the solid form. |

| Chemical Stability | HPLC-based stability indicating method | To assess degradation in different conditions (pH, light, temperature) and identify potential stability issues in formulation. |

Formulation Development for In Vivo Studies

The selection of an appropriate vehicle is critical for achieving adequate exposure of this compound in animal models.[4] The choice will depend on the route of administration and the solubility characteristics of the compound.

Common Formulation Vehicles

For poorly soluble compounds, a variety of formulation strategies can be employed.[1][5][6] The following table summarizes common vehicles for oral (PO) and intravenous (IV) administration.

| Formulation Type | Composition | Suitability | Considerations |

| Aqueous Solution | Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | For water-soluble compounds. | Ideal for IV administration due to isotonicity.[7] |

| Co-solvent Solution | A mixture of a water-miscible organic solvent (e.g., DMSO, PEG-400, ethanol) and an aqueous vehicle.[7][8] | To dissolve compounds with moderate to poor aqueous solubility. | Potential for toxicity or pharmacological effects of the co-solvent at high concentrations.[9] |

| Suspension | Micronized compound suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80). | For poorly soluble compounds that cannot be readily solubilized. | Particle size distribution is critical for absorption and stability. Not suitable for IV administration. |

| Lipid-based Formulation | Solutions in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS).[7] | For highly lipophilic compounds. | Can enhance oral bioavailability by promoting lymphatic uptake.[5] |

| Cyclodextrin Complex | Inclusion complex with a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin). | To increase the aqueous solubility of poorly soluble compounds. | Can be used for both oral and parenteral administration.[5] |

Protocol for Formulation Preparation (Example: Co-solvent Solution for IV Injection)

-

Weigh the required amount of this compound in a sterile vial.

-

Add the minimum amount of a suitable organic co-solvent (e.g., DMSO) to dissolve the compound completely.

-

In a separate sterile container, prepare the aqueous vehicle (e.g., saline).

-

Slowly add the aqueous vehicle to the drug-co-solvent mixture while vortexing to prevent precipitation.

-

The final concentration of the co-solvent should be kept to a minimum (typically <10% for DMSO in the final formulation) to avoid toxicity.[9]

-

Visually inspect the final formulation for any precipitation or inhomogeneity.

-

The formulation should be prepared fresh on the day of the experiment.

In Vivo Study Protocols

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity.[10][11]

Protocol:

-

Animal Model: Use a standard rodent model, such as CD-1 or C57BL/6 mice.[12]

-

Group Size: A small group size (n=3 per group) is typically sufficient for an initial MTD study.[13]

-

Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).[13] A sighting study with single animals per dose can be conducted first.[14]

-

Administration: Administer this compound via the intended route of administration (e.g., PO or IP).

-

Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing) at regular intervals (e.g., 30 minutes, 1, 2, 4, 24, and 48 hours post-dose).[13]

-

Body Weight: Record the body weight of each animal before dosing and daily for up to 14 days.[14]

-

Endpoint: The MTD is defined as the highest dose at which no significant clinical signs of toxicity are observed, and body weight loss is within an acceptable range (e.g., <15-20%).[10]

Pharmacokinetic (PK) Study

A PK study is performed to understand the ADME properties of this compound.[15]

Protocol:

-

Animal Model: Use a rodent model, typically rats or mice.[12] A crossover study design can reduce inter-animal variability.[16]

-

Group Size: A typical study might involve 3-4 animals per time point.[12]

-

Dosing: Administer this compound at a dose below the MTD via both IV and PO routes to determine bioavailability.

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.[12]

-

Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS.[17][18]

-

Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Bioanalytical Method Validation (LC-MS/MS)

A validated bioanalytical method is essential for accurate quantification of this compound in biological matrices.[18][19]

| Validation Parameter | Acceptance Criteria |

| Selectivity and Specificity | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity and Range | A linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ). |

| Recovery | Consistent and reproducible extraction efficiency. |

| Matrix Effect | No significant ion suppression or enhancement from the biological matrix. |

| Stability | Analyte stability demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical Signaling Pathway for this compound

Assuming this compound is an anti-cancer agent, a plausible mechanism of action could be the inhibition of the Hippo-YAP signaling pathway, which is often dysregulated in cancer.[20][21]

Caption: Hypothetical Hippo-YAP signaling pathway targeted by this compound.

Experimental Workflow for In Vivo Formulation and Evaluation

Caption: Workflow for in vivo formulation and evaluation of this compound.

References

- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]

- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to design a rodent PK study for a poorly soluble compound? [synapse.patsnap.com]

- 4. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kinampark.com [kinampark.com]

- 7. researchgate.net [researchgate.net]

- 8. Excipients | Pharmlabs [pharmlabs.unc.edu]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 14. Determination of maximum tolerated dose (MTD) of NSC23925b and evaluation of acute safety profiles in rodents [bio-protocol.org]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs [mdpi.com]

- 17. jchps.com [jchps.com]

- 18. jneonatalsurg.com [jneonatalsurg.com]

- 19. youtube.com [youtube.com]

- 20. The Hippo signaling pathway provides novel anti-cancer drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Hippo signaling pathway provides novel anti-cancer drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]